REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]2[CH:9]=[C:8]([C:10](OC)=[O:11])[N:7]=[C:4]2[S:5][CH:6]=1.O>C1C=CC=CC=1.C1COCC1>[CH3:1][C:2]1[N:3]2[CH:9]=[C:8]([CH2:10][OH:11])[N:7]=[C:4]2[S:5][CH:6]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NaAlH2 (CH3OCH2CH2O)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-methyl-6-carbomethoxy-imidazo-(2,1-b)thiazole
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC=1N2C(SC1)=NC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
FILTRATION
|
Details
|
The suspension is then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N2C(SC1)=NC(=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |